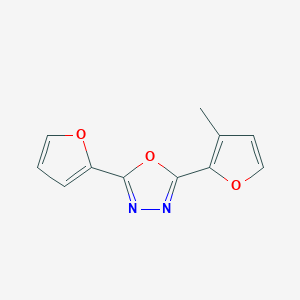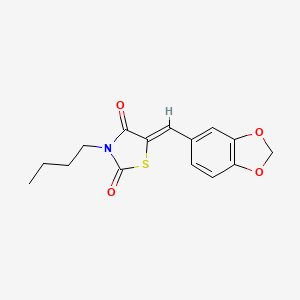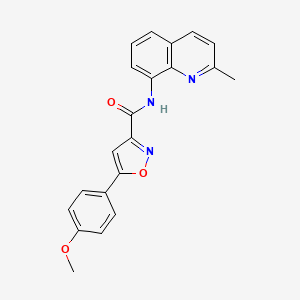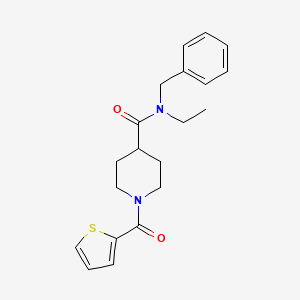
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, commonly known as Furoxan, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications. Furoxan has been studied extensively for its potential use as a therapeutic agent due to its ability to release nitric oxide (NO) in vivo.
Mécanisme D'action
Furoxan releases 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole through a process known as nitric oxide donation. The compound undergoes a chemical reaction with thiol groups in the body, leading to the release of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The released 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole then activates the soluble guanylate cyclase (sGC) enzyme, leading to the production of cyclic guanosine monophosphate (cGMP). The cGMP then activates various downstream signaling pathways, leading to the physiological effects of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole.
Biochemical and Physiological Effects:
Furoxan has been shown to have various biochemical and physiological effects. The compound has been shown to induce vasodilation, reduce blood pressure, and inhibit platelet aggregation. Furoxan has also been shown to have anti-inflammatory and anti-tumor effects. Additionally, Furoxan has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Furoxan is its ability to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases. Additionally, Furoxan has been shown to have low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of Furoxan is its instability in aqueous solutions, making it challenging to use in certain experiments.
Orientations Futures
For the study of Furoxan include the development of Furoxan-based therapeutics and the understanding of its mechanism of action and downstream signaling pathways.
Applications De Recherche Scientifique
Furoxan has been extensively studied for its potential use as a therapeutic agent due to its ability to release nitric oxide (2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole) in vivo. Nitric oxide is a potent vasodilator that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. Furoxan has been shown to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases, including hypertension, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-7-4-6-15-9(7)11-13-12-10(16-11)8-3-2-5-14-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSWBXNHRDHJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4652962.png)


![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)

![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4652995.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4653014.png)

![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)
![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)


![{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)